2,4-bis(2-phenylpropan-2-yl)phenol

説明

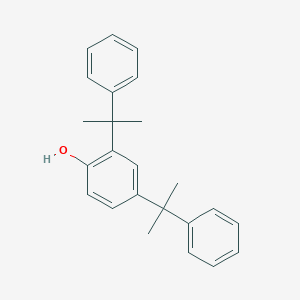

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-bis(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUYQRFTLHAARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029241 | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2772-45-4 | |

| Record name | 2,4-Dicumylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2772-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(1-methyl-1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,4 Bis 2 Phenylpropan 2 Yl Phenol

Elucidation of Primary Synthetic Routes

The predominant method for synthesizing 2,4-bis(2-phenylpropan-2-yl)phenol (B25650) is the acid-catalyzed alkylation of phenol (B47542) with α-methylstyrene. This reaction falls under the broad class of electrophilic aromatic substitutions.

Friedel-Crafts Alkylation Mechanisms

The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction. The mechanism proceeds through the following key steps:

Formation of the Electrophile: In the presence of an acid catalyst, α-methylstyrene is protonated to form a stable tertiary carbocation, the cumyl carbocation. This carbocation acts as the electrophile in the reaction.

Electrophilic Aromatic Substitution: The electron-rich phenol ring then attacks the cumyl carbocation. The hydroxyl group of phenol is a strongly activating ortho-, para-director, meaning it directs the incoming electrophile to the positions ortho (2 and 6) and para (4) to itself. The first substitution typically occurs at the less sterically hindered para position.

Second Alkylation: Following the initial monosubstitution to form 4-(2-phenylpropan-2-yl)phenol, a second alkylation occurs at one of the ortho positions (position 2) to yield the final product, this compound.

A variety of acid catalysts can be employed, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids such as aluminum chloride and iron(III) chloride. scispace.com However, these homogeneous catalysts can present challenges related to separation, recovery, and waste generation.

Exploration of Alternative Alkylation Strategies

Research into alternative alkylation strategies has largely focused on the use of heterogeneous solid acid catalysts to overcome the drawbacks of homogeneous systems. These catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.

Several types of solid acid catalysts have been investigated for phenol alkylation:

Ion-Exchange Resins: Macroporous cation-exchange resins like Amberlyst 15 have been shown to be effective catalysts for the alkylation of phenol with α-methylstyrene. epa.govsemanticscholar.org

Clays: Acid-activated clays such as Filtrol 24 and Tonsil A/C have also been utilized as catalysts in this reaction. epa.govsemanticscholar.org

Zeolites: Zeolites, with their well-defined pore structures and tunable acidity, are promising catalysts for selective alkylation reactions.

Silica-Supported Catalysts: Boron trifluoride supported on silica has been studied as a mild solid acid catalyst for phenol alkylation.

The table below summarizes a comparative study of various catalysts for the monoalkylation of phenol with α-methylstyrene, which is the initial step in the formation of the target compound.

| Catalyst | Type | Temperature (°C) | Key Findings |

|---|---|---|---|

| Amberlyst 15 | Heterogeneous (Ion-Exchange Resin) | 60-120 | Effective for monoalkylation. epa.govsemanticscholar.org |

| Filtrol 24 | Heterogeneous (Clay) | 60-120 | Demonstrated catalytic activity. epa.govsemanticscholar.org |

| p-Toluenesulfonic acid (p-TSA) | Homogeneous | 60-120 | Used as a benchmark homogeneous catalyst. epa.govsemanticscholar.org |

| Silica-Supported BF3 | Heterogeneous | Not Specified | Effective mild solid acid catalyst for C-alkylation. |

Optimization Strategies for Compound Purity in Synthesis

Achieving high purity of this compound is crucial for its subsequent applications. The primary impurities in the synthesis are typically the monosubstituted intermediate (4-(2-phenylpropan-2-yl)phenol), other isomers, and unreacted starting materials. Optimization strategies focus on post-synthesis purification techniques.

Chromatographic Purification Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. A reverse-phase (RP) HPLC method can be employed for effective separation.

A typical method involves:

Column: A Newcrom R1 column is suitable for this separation. sielc.com

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid (for mass spectrometry compatibility) is used as the mobile phase. sielc.com

Detection: UV detection is commonly used.

This liquid chromatography method is scalable and can be adapted for preparative separation to isolate the pure compound from reaction mixtures. sielc.com

Recrystallization Protocols

Recrystallization is a common and effective method for purifying solid organic compounds. For this compound, a multi-step recrystallization process can be employed to achieve very high purity. One documented procedure involves a two-step recrystallization using different solvents, which can yield a product with a purity greater than 99%. researchgate.net While specific solvents for this patented process are not detailed, the principle relies on the differential solubility of the desired product and impurities in various solvents at different temperatures.

General recrystallization involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is determined empirically based on the solubility characteristics of the compound.

Emerging Methodologies and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on "green chemistry" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

The use of heterogeneous solid acid catalysts, as discussed in section 2.1.2, is a significant step towards a more sustainable synthesis of this compound. These catalysts can be easily recovered and reused, reducing catalyst waste.

The development of photoacid catalysts also represents a novel approach. These catalysts can initiate the reaction at room temperature upon irradiation with light, potentially reducing the energy requirements compared to traditional methods that often require elevated temperatures. scispace.com

Catalysis in Green Chemistry Applications

The traditional synthesis of this compound via Friedel-Crafts alkylation of phenol with α-methylstyrene often relies on homogeneous acid catalysts, which present challenges in separation, recycling, and waste generation. nih.gov Green chemistry initiatives have spurred research into heterogeneous catalysts that are more environmentally benign. Solid acid catalysts, such as ion-exchange resins and modified zeolites, are at the forefront of this shift, offering advantages like easy separation from the product mixture, reduced corrosion, and the potential for regeneration and reuse. jk-sci.com

A notable advancement is the use of a complex compound formed from a strongly acidic macroporous cation exchange resin and aluminum phenolate. google.com This heterogeneous catalyst demonstrates high activity and selectivity for the desired 2,4-disubstituted product. In a typical batch process, the catalyst loading is between 1-15% of the phenol weight, with reactions running for 2-7 hours at temperatures of 70-130°C. google.com This approach simplifies post-reaction treatment, a significant improvement over methods using mixed acids like phosphoric/propionic acid, which require extensive neutralization and washing steps, generating substantial wastewater. google.com

Another innovative approach involves a homogeneous composite catalyst system comprising a quaternary ammonium salt and p-toluenesulfonic acid. This system has been shown to significantly enhance the selectivity for this compound to as high as 85-90%, a substantial increase from the 50-60% selectivity observed when using p-toluenesulfonic acid alone. google.com The quaternary ammonium salt also functions as a phase-transfer catalyst, which proves beneficial in subsequent in situ neutralization steps. google.com

| Catalyst System | Type | Key Advantages | Reported Selectivity for 2,4-isomer |

|---|---|---|---|

| Cation Exchange Resin + Aluminum Phenolate Complex | Heterogeneous (Solid Acid) | Easy separation; Reusable; Simplified workup; Reduced waste. google.com | High (Specific % not stated, but implied improvement over prior art). google.com |

| Amberlyst 15 / Nafion NR50 | Heterogeneous (Solid Acid Resin) | Commercially available; Robust; Avoids liquid acid waste. epa.gov | Varies with conditions. epa.gov |

| Quaternary Ammonium Salt + p-toluenesulfonic acid | Homogeneous (Composite) | Significantly improved selectivity; Facilitates in situ neutralization. google.com | 85-90%. google.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering a green alternative to conventional heating methods. The technique is based on the efficient heating of materials through dielectric effects, specifically dipolar polarization and ionic conduction. anton-paar.com This mechanism allows for rapid, direct, and uniform heating of the reaction mixture, in contrast to the slower and often uneven heat transfer from an external source like an oil bath. anton-paar.com

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles are directly applicable. The key benefits observed in numerous other syntheses include drastically reduced reaction times (from hours to minutes), improved product yields, and enhanced purity by minimizing side reactions and thermal degradation of products. nih.gov

Applying this technology to the Friedel-Crafts alkylation of phenol would involve charging a sealed, microwave-transparent vessel with phenol, α-methylstyrene, and a suitable catalyst (preferably a solid acid catalyst to absorb microwave energy efficiently). The vessel would then be subjected to microwave irradiation at a controlled temperature and pressure. The reaction acceleration is governed by the Arrhenius law, where a modest increase in temperature leads to an exponential increase in reaction rate. anton-paar.com For instance, a reaction that takes eight hours at 80°C could potentially be completed in minutes at 160°C under microwave irradiation. anton-paar.com

| Parameter | Conventional Heating (Oil Bath) | Potential Microwave-Assisted Approach |

|---|---|---|

| Heating Mechanism | Conduction/Convection (Slow, inefficient heat transfer from vessel walls). anton-paar.com | Dielectric Heating (Rapid, direct, molecular-level heating). anton-paar.com |

| Reaction Time | Hours (e.g., 2-7 hours). google.com | Minutes. nih.gov |

| Energy Efficiency | Lower, due to heating the bath and vessel. | Higher, as energy is focused on the reactants. |

| Product Yield/Purity | May be lower due to prolonged exposure to high temperatures causing side reactions. | Often higher due to rapid heating and shorter reaction times. nih.gov |

Industrial-Scale Production and Process Optimization

For industrial applications, batch processing is often inefficient. Modern chemical engineering focuses on continuous processes and methods that streamline production and minimize waste, leading to lower costs and a smaller environmental footprint.

Continuous Alkylation Processes

Continuous flow chemistry offers significant advantages for the industrial production of bulk chemicals like alkylated phenols. A patented continuous process for phenol alkylation utilizes a fixed-bed reactor system with ion exchange resins as the catalyst. This method provides high space-time yields and minimizes product degradation.

The process involves two stages:

First Stage: A mixture of phenol and the olefin (α-methylstyrene) is passed through a first catalyst bed containing an ion exchange resin with an exchange capacity of about 50 to 95 mVal per 100 ml. The reaction is conducted at a temperature between 80°C and 120°C.

Second Stage: The effluent from the first stage is then passed through a second catalyst bed. This stage uses a more active ion exchange resin with a higher exchange capacity of 100 to 180 mVal per 100 ml and operates at a slightly higher temperature of 110°C to 130°C.

This two-stage approach allows for precise control over the reaction conditions, maximizing the conversion and selectivity while extending the life of the catalyst. The system is designed so that when the catalyst in the second, more active stage begins to lose efficacy, it can be moved to the first stage position, and a fresh catalyst bed is installed in the second stage, creating a highly efficient, cyclical process.

In Situ Neutralization Techniques

A critical step in acid-catalyzed reactions is the removal or neutralization of the catalyst upon completion. Traditional methods involve washing the reaction mixture with an alkaline solution, which generates large volumes of contaminated wastewater. In situ neutralization is a process optimization technique that eliminates this issue.

In the synthesis of this compound using an acid catalyst like p-toluenesulfonic acid, the reaction can be effectively stopped and neutralized directly within the reactor. This is achieved by adding a mild, solid base such as anhydrous sodium acetate to the mixture after the desired conversion is reached. google.com The base neutralizes the acid catalyst without the need for an aqueous phase. The resulting salt can then be easily removed by filtration or remains in the distillation residue during product purification.

This technique is particularly effective when used with the previously mentioned composite catalyst system containing a quaternary ammonium salt. The salt acts as a phase-transfer catalyst, promoting the dissolution of the anhydrous sodium acetate in the organic reaction medium, thereby ensuring a rapid and complete neutralization. google.com The adoption of this in situ method can completely avoid the generation of organic phenol-containing wastewater, representing a significant step forward in the sustainable production of this compound. researchgate.net

Reaction Mechanisms and Chemical Transformations of 2,4 Bis 2 Phenylpropan 2 Yl Phenol

Oxidative Reactions and Derived Species

The oxidation of 2,4-bis(2-phenylpropan-2-yl)phenol (B25650) can lead to the formation of various derivatives, including quinones and products of oxidative coupling. The presence of bulky substituents at the ortho and para positions sterically hinders the phenolic hydroxyl group, which can influence the reaction pathways and the stability of the resulting oxidized species.

Mechanisms of Quinone Formation

The oxidation of phenols to quinones is a common transformation, often requiring strong oxidizing agents. For sterically hindered phenols such as this compound, the formation of a quinone-type structure would involve the oxidation of the phenol (B47542) to a phenoxyl radical, followed by further oxidation.

One potential pathway for quinone formation from this compound involves the formation of a quinone methide. This reaction is characteristic of phenols with alkyl substituents at the para position. nih.govnih.gov The process is initiated by a one-electron oxidation of the phenol to a phenoxyl radical. Subsequent hydrogen abstraction from the benzylic position of the para-cumyl group would lead to the formation of a quinone methide intermediate. These quinone methides are highly reactive electrophiles due to the contribution of a zwitterionic resonance structure. nih.gov The formation of quinone methides from similar p-alkylphenols has been shown to be a key step in their oxidative metabolism. nih.gov

Formation of Oxidized Derivatives

Beyond simple quinone formation, the oxidation of this compound can lead to oxidative coupling products. The oxidation of phenols, often catalyzed by transition metal complexes, can result in the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds between two phenol molecules. wikipedia.org

The mechanism typically involves the initial formation of a phenoxyl radical. Two of these radicals can then couple. In the case of this compound, the substitution pattern would direct C-C coupling to the remaining ortho position (position 6) or potentially lead to C-O coupling, forming a dimeric ether. The significant steric hindrance from the cumyl groups would likely play a critical role in determining the feasibility and regioselectivity of such coupling reactions. For some sterically hindered phenols, oxidative coupling has been shown to be a prominent reaction pathway, leading to the formation of biphenols. nih.gov

Reductive Transformations

Information regarding the specific reductive transformations of this compound is limited in publicly available literature. However, based on the general reactivity of phenols, the primary site for reduction would be the aromatic ring. Catalytic hydrogenation of phenols under high pressure and temperature, using catalysts such as rhodium, ruthenium, or nickel, typically leads to the corresponding cyclohexanol (B46403) derivatives. The reduction of the phenolic hydroxyl group itself is not a common transformation under standard reductive conditions. It is plausible that under forcing conditions, the phenyl groups of the cumyl substituents could also be reduced.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group of a phenol is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. In this compound, the ortho and para positions are already occupied by the bulky cumyl groups. This leaves the C6 and, to a lesser extent, the C3 and C5 positions as potential sites for further substitution.

The synthesis of this compound itself is a prime example of an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. In this reaction, phenol is alkylated with α-methylstyrene in the presence of an acid catalyst. The reaction proceeds via the formation of a stable tertiary carbocation from α-methylstyrene, which then attacks the electron-rich phenol ring, primarily at the less sterically hindered para position, followed by substitution at one of the ortho positions.

Further electrophilic substitution on the this compound ring would be significantly influenced by the steric hindrance imposed by the existing cumyl groups. Reactions such as nitration or halogenation would likely occur at the least hindered available position, which is the C6 position. However, the reactivity would be expected to be lower than that of phenol itself due to the steric bulk surrounding the ring.

Coordination Chemistry and Ligand Properties

Phenols can act as ligands for metal ions, typically by deprotonation of the hydroxyl group to form a phenoxide, which then coordinates to the metal center. Sterically hindered phenols, such as this compound, can form stable metal complexes where the bulky substituents can influence the coordination geometry and the reactivity of the metal center.

Metal Complex Formation

This compound can act as a monodentate ligand through its phenoxide oxygen. The bulky cumyl groups can create a specific steric pocket around the metal center, which can be useful in catalysis for controlling substrate access and selectivity. While specific studies detailing the coordination complexes of this compound are not widely reported, the coordination chemistry of other sterically hindered phenols is well-documented. For instance, Schiff base ligands derived from sterically hindered phenols form stable complexes with a variety of transition metals, including copper, cobalt, and zinc. documentsdelivered.comsbmu.ac.ir In these complexes, the phenol is part of a larger chelating ligand system. It is conceivable that this compound could be incorporated into similar multidentate ligand frameworks. The coordination of this phenol to transition metals has been implicated in catalytic oxidative coupling reactions. nih.gov

Ligand Applications in Catalysis

The sterically demanding nature of this compound makes it an effective ligand in the field of catalysis, particularly for transition-metal mediated polymerization of olefins. The bulky 2-phenylpropan-2-yl groups at the ortho and para positions of the phenol create a unique steric and electronic environment around a metal center, influencing the catalytic activity, selectivity, and properties of the resulting polymers.

One notable application of this compound is in the formulation of Ziegler-Natta type catalysts for ethylene (B1197577) polymerization. Research has demonstrated the use of this phenol derivative in creating titanium-based catalysts. Specifically, a dichloro-titanium complex incorporating a bridged bis(phenoxy-indenyl) ligand system, where one of the phenoxy groups is derived from this compound, has been synthesized and studied for its efficacy in ethylene polymerization.

In a comparative study, the performance of this catalyst, denoted as Me₂SB(Cumyl₂ArO,I*)TiCl₂ (where Cumyl₂ArO represents the deprotonated this compound ligand), was evaluated against similar complexes with different substituents on the phenoxy ring. When activated with methylaluminoxane (B55162) (MAO), this catalyst demonstrated significant activity in the polymerization of ethylene.

The research findings highlight how the choice of substituents on the phenoxy ligand can modulate the catalytic performance. For instance, the complex with the this compound ligand exhibited a distinct activity profile when compared to analogs bearing tert-butyl or other alkyl groups. The data from these studies provide valuable insights into the structure-activity relationships of these catalyst systems.

The table below summarizes the catalytic activity for ethylene polymerization using the titanium complex with the this compound ligand under specific reaction conditions.

Table 1: Ethylene Polymerization Activity of a Titanium Complex with this compound Ligand

| Catalyst | Co-catalyst | Polymerization Temperature (°C) | Activity (kg of PE / (mol of Ti · h · bar)) |

|---|---|---|---|

| Me₂SB(Cumyl₂ArO,I*)TiCl₂ | MAO | 50 | 1,280 |

Data sourced from a study on transition-metal permethylindenyl-phenoxy complexes. nih.gov

The use of this compound as a ligand showcases its potential in the development of sophisticated catalysts for olefin polymerization. The bulky nature of the ligand plays a crucial role in controlling the coordination environment of the metal center, which in turn dictates the catalyst's activity and the properties of the produced polyethylene. Further research in this area could lead to the design of new catalysts with enhanced performance for various industrial applications.

Mechanistic Insights into the Antioxidant Activity of 2,4 Bis 2 Phenylpropan 2 Yl Phenol

Radical Scavenging Mechanisms

The principal mechanism behind the antioxidant capability of 2,4-bis(2-phenylpropan-2-yl)phenol (B25650) is its ability to scavenge free radicals. This process is crucial in preventing oxidative damage to biological molecules and is accomplished through several key pathways.

The Hydrogen Atom Transfer (HAT) mechanism is considered a primary pathway for the antioxidant activity of many phenolic compounds, including this compound. In this process, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical.

Reaction: Ar-OH + R• → Ar-O• + RH

The stability of the resulting phenoxyl radical (Ar-O•) is a critical factor in the efficiency of the HAT mechanism. The bulky 2-phenylpropan-2-yl groups at the ortho and para positions of the phenol (B47542) ring in this compound play a significant role in stabilizing this radical through steric hindrance and resonance delocalization of the unpaired electron across the aromatic ring. This stabilization prevents the phenoxyl radical from initiating new chain reactions, thereby terminating the oxidative cascade.

Another significant mechanism is the Single Electron Transfer Followed by Proton Transfer (SET-PT). In this two-step process, the phenol first transfers a single electron to the free radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion, resulting in a stable phenoxyl radical and a neutralized species.

Reaction:

Ar-OH + R• → [Ar-OH]•+ + R-

[Ar-OH]•+ + R- → Ar-O• + RH

The feasibility of the SET-PT mechanism is influenced by the ionization potential of the phenol and the electron affinity of the free radical. The electron-donating nature of the alkyl substituents on the phenolic ring of this compound can facilitate the initial electron transfer step.

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is particularly relevant in polar solvents. This pathway involves the initial deprotonation of the phenol to form a phenoxide anion, which then donates an electron to the free radical.

Reaction:

Ar-OH ⇌ Ar-O- + H+

Ar-O- + R• → Ar-O• + R-

The acidity of the phenol (pKa value) is a key determinant for the SPLET mechanism. The presence of electron-withdrawing or -donating groups on the phenol ring can influence its acidity and, consequently, the favorability of this pathway.

Comparison with Other Phenolic Antioxidants

The antioxidant efficacy of phenolic compounds is highly dependent on their chemical structure. Key structural features influencing antioxidant activity include the number and position of hydroxyl groups, the nature of substituents on the aromatic ring, and steric hindrance.

When compared to other phenolic antioxidants, this compound's activity is largely attributed to the steric hindrance provided by the bulky 2-phenylpropan-2-yl groups. This structural feature enhances the stability of the resulting phenoxyl radical, a crucial factor for potent antioxidant action.

For instance, butylated hydroxytoluene (BHT), a common synthetic phenolic antioxidant, also relies on steric hindrance from its tert-butyl groups to stabilize the phenoxyl radical. The large size of the 2-phenylpropan-2-yl groups in this compound is expected to provide significant steric shielding, comparable to or potentially greater than that in BHT, contributing to its effectiveness as an antioxidant.

The following table provides a comparative overview of the structural features of this compound and other well-known phenolic antioxidants.

| Antioxidant | Key Structural Features | Impact on Antioxidant Activity |

| This compound | Single hydroxyl group; Bulky 2-phenylpropan-2-yl groups at ortho and para positions. | The hydroxyl group is the primary site for radical scavenging. The bulky substituents provide steric hindrance, stabilizing the resulting phenoxyl radical. |

| Butylated Hydroxytoluene (BHT) | Single hydroxyl group; Two tert-butyl groups at ortho positions. | The tert-butyl groups provide steric hindrance, enhancing the stability of the phenoxyl radical. |

| Vitamin E (α-tocopherol) | Chromanol ring with a hydroxyl group; Phytyl tail. | The hydroxyl group on the chromanol ring is the active antioxidant site. The phytyl tail enhances its lipid solubility. |

| Quercetin | Multiple hydroxyl groups; Flavonoid structure. | The multiple hydroxyl groups provide several sites for radical scavenging. The conjugated ring system enhances radical stabilization. |

This comparative analysis underscores the importance of the specific molecular architecture in determining the antioxidant potential of phenolic compounds.

Applications in Materials Science and Polymer Stabilization

Role as a Precursor in Photostabilizer Synthesis

A critical application of 2,4-bis(2-phenylpropan-2-yl)phenol (B25650) is its use as an intermediate in the synthesis of advanced photostabilizers, specifically those belonging to the hydroxyphenyl-benzotriazole class of ultraviolet (UV) absorbers. vinatiorganics.com These UV absorbers are vital additives for polymers that are exposed to sunlight, as they protect the material from photo-oxidative degradation, which can lead to discoloration, embrittlement, and loss of mechanical properties. vinatiorganics.com

One prominent example of a photostabilizer synthesized from this precursor is 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, also known as UV-234. sigmaaldrich.comwatson-int.com The synthesis process generally involves the reaction of a substituted phenol (B47542) with a derivative of benzotriazole (B28993). google.com In this case, this compound provides the substituted phenolic structure. The general pathway involves diazotizing an o-nitroaniline, coupling it with the phenol to form a 2-(2-nitrophenylazo) substituted phenol intermediate, and then reducing the nitro group to close the triazole ring. google.com The resulting molecule, UV-234, is a low-volatility UV absorber that is highly effective in polymers processed at high temperatures, such as polycarbonates, polyesters, and polyamides. sigmaaldrich.com

The structural properties of the precursor are crucial for the efficacy of the final photostabilizer. The bulky 2-phenylpropan-2-yl groups on the phenol ring contribute to the stability and compatibility of the UV absorber within the polymer matrix.

Table 1: Precursor and Resulting Photostabilizer

| Precursor Compound | Chemical Name of Photostabilizer | CAS Number of Photostabilizer | Key Application of Photostabilizer |

|---|

Antioxidant Function in Polymer Systems

This compound functions effectively as a primary antioxidant in various polymer systems. Its primary role is to inhibit degradation initiated by oxidative processes, thereby preserving the structural integrity and physical properties of the material. The core of its antioxidant activity lies in its chemical structure, specifically the phenolic hydroxyl group. vinatiorganics.com This group can donate a hydrogen atom to neutralize highly reactive free radicals that are the primary agents of polymer degradation. Upon donating the hydrogen atom, the phenol is converted into a phenoxyl radical, which is stabilized by resonance and the steric hindrance provided by the bulky substituents on the ring. This stability prevents the phenoxyl radical from initiating new degradation chains.

Polymers are susceptible to degradation when exposed to high temperatures during processing or in their end-use applications. This thermal degradation involves the formation of free radicals that can lead to chain scission, reducing the polymer's molecular weight and compromising its mechanical properties. vinatiorganics.com Phenolic antioxidants like this compound are crucial for providing long-term thermal stability. vinatiorganics.comspecialchem.com By scavenging the initial radicals formed due to heat, they effectively interrupt the degradation cascade. vinatiorganics.com

Research on hindered phenol (HP) antioxidants in polypropylene (B1209903) (PP) demonstrates their effectiveness in providing thermal-oxidative protection. psu.eduresearchgate.net While standard antioxidants can be lost over time through diffusion or evaporation, more advanced strategies involve bonding HP antioxidants to the polymer backbone to ensure long-term stability at elevated temperatures. psu.eduresearchgate.netresearchgate.net The presence of sterically hindering groups, such as the 2-phenylpropan-2-yl groups in this compound, is a key feature for efficient high-temperature stabilization. specialchem.com

Table 2: Effect of Phenolic Antioxidants on Polypropylene Thermal Stability

| Antioxidant Type | Observation | Implication |

|---|---|---|

| Conventional Hindered Phenols | Provide thermal-oxidative protection during melt processing. psu.edu | Effectiveness can decrease over time due to physical loss. researchgate.net |

Oxidative degradation is a common aging process for polymers, caused by a reaction with atmospheric oxygen. This process is often initiated by factors like heat, light, or mechanical stress and proceeds via a free-radical chain reaction. This leads to detrimental effects such as chain scission and cross-linking, which degrade the material's performance. vinatiorganics.com

This compound, as a radical scavenger, directly counteracts this mechanism. vinatiorganics.com It interrupts the propagation step of the auto-oxidation cycle by donating its phenolic hydrogen to peroxide radicals (ROO•), converting them into less reactive hydroperoxides (ROOH). This action halts the chain reaction and protects the polymer matrix from further degradation. For enhanced performance, phenolic antioxidants are often used in combination with secondary antioxidants, such as phosphites or thiosynergists, which work to decompose the hydroperoxides into non-radical, stable products. specialchem.complaschina.com.cn This synergistic approach provides comprehensive protection against oxidative degradation during both high-temperature processing and long-term service life. plaschina.com.cn

Thermal Stabilization Mechanisms

The mechanism by which this compound and other hindered phenolic antioxidants provide thermal stability is fundamentally linked to their ability to inhibit free-radical chain reactions. The process of thermal degradation in polymers is initiated by the formation of alkyl radicals (R•) due to the homolytic cleavage of covalent bonds under heat.

The stabilization mechanism proceeds through the following key steps:

Radical Interception: The alkyl radicals (R•) rapidly react with oxygen to form highly reactive peroxy radicals (ROO•). The phenolic antioxidant (ArOH) intervenes at this stage by donating its hydroxyl hydrogen atom to the peroxy radical. vinatiorganics.com

ROO• + ArOH → ROOH + ArO•

Formation of a Stable Radical: The resulting phenoxyl radical (ArO•) is significantly less reactive than the peroxy radical it neutralized. Its stability is enhanced by two main factors:

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring.

Steric Hindrance: The bulky 2-phenylpropan-2-yl groups at the ortho and para positions physically obstruct the radical center on the oxygen atom, preventing it from easily participating in further reactions that could propagate degradation. specialchem.com

Termination of Radicals: The stabilized phenoxyl radical can further contribute to stabilization by reacting with another free radical, effectively terminating two radical chains.

ArO• + R• → ArOR (stable product)

By interrupting the radical-chain mechanism, these phenolic antioxidants prevent the chain scission and cross-linking reactions that define thermal degradation, thus preserving the molecular weight and mechanical integrity of the polymer at elevated temperatures. vinatiorganics.com

Computational Chemistry Studies on 2,4 Bis 2 Phenylpropan 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is a widely used tool for predicting various molecular properties, including electronic characteristics that are crucial for understanding a molecule's reactivity and behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2,4-bis(2-phenylpropan-2-yl)phenol (B25650)

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | The energy of the Highest Occupied Molecular Orbital (HOMO) indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor, which is often associated with antioxidant activity in phenols. |

| LUMO Energy | (Value in eV) | The energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. |

| Dipole Moment | (Value in Debye) | This provides information about the overall polarity of the molecule, which influences its solubility and how it interacts with other molecules and biological membranes. |

| Electrostatic Potential Map | (Visual Representation) | This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a phenol (B47542), the area around the hydroxyl group would be expected to show a negative potential, indicating its role as a hydrogen bond donor. |

These parameters are instrumental in predicting the chemical behavior of this compound. For instance, the HOMO energy is particularly relevant for its potential antioxidant properties, a common characteristic of phenolic compounds. chemspider.com The electrostatic potential map would reveal the likely sites for electrophilic and nucleophilic attack, offering insights into its metabolic fate and potential interactions with biological targets. nih.govgrowingscience.com

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sielc.comdeltachem.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological receptor at the atomic level.

Specific molecular docking studies detailing the interaction of this compound with specific biological receptors are not prominently available in published scientific literature. It has been suggested that this compound may have diuretic and laxative potential, which would imply interactions with relevant receptors. nih.gov

A typical molecular docking study would involve the following steps:

Selection of a Biological Target: Based on a therapeutic hypothesis (e.g., diuretic activity), a relevant protein receptor, such as an aquaporin or an ion channel, would be selected.

Preparation of the Ligand and Receptor: The 3D structures of both this compound and the target receptor would be prepared, which includes adding hydrogen atoms and assigning appropriate charges.

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Description | Example Finding |

| Binding Affinity | An estimation of the binding energy (often in kcal/mol) between the ligand and the receptor. A more negative value indicates a stronger predicted interaction. | -8.5 kcal/mol |

| Interacting Residues | The specific amino acids in the receptor's binding pocket that form connections with the ligand. | Hydrogen bond with Serine-123; Hydrophobic interactions with Leucine-45, Valine-56 |

| Type of Interactions | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc. | The phenolic hydroxyl group acts as a hydrogen bond donor, while the phenyl rings engage in hydrophobic and pi-pi stacking interactions. |

Such studies for structurally similar compounds, like other substituted phenols, have been performed to investigate their binding to various receptors, including nuclear receptors. sielc.com These studies are crucial for understanding the potential mechanism of action and for the rational design of new, more potent, and selective molecules.

Prediction of Pharmacokinetic Parameters

The pharmacokinetic profile of a compound, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical factor in its development as a potential therapeutic agent. Computational, or in silico, methods are increasingly used to predict these properties early in the drug discovery process.

Detailed in silico ADME predictions for this compound are not readily found in the scientific literature. However, various software platforms and web servers can be used to estimate these properties based on the molecule's structure.

Table 3: Predicted Pharmacokinetic (ADME) Properties of this compound (Hypothetical)

| ADME Parameter | Predicted Property | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal epithelial barrier. |

| Distribution | ||

| Plasma Protein Binding | High | The compound is likely to be extensively bound to plasma proteins, which can affect its free concentration and availability to target tissues. |

| Blood-Brain Barrier (BBB) Penetration | Low | The molecule may not readily cross into the central nervous system. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of CYP2C9 | May interfere with the metabolism of other drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Excretion | Low | The compound is not likely to be primarily cleared by the kidneys in its unchanged form. |

These predictions are based on quantitative structure-activity relationship (QSAR) models and other computational algorithms that correlate a molecule's structural features with its pharmacokinetic behavior. Such predictions are valuable for identifying potential liabilities of a compound early on and for guiding further experimental studies.

Structural and Conformational Analysis via Computational Methods

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its biological activity, as they determine how it can interact with a receptor's binding site. Computational methods can be used to explore the conformational landscape of a molecule like this compound.

While specific conformational analysis studies for this compound are not widely available, such an investigation would typically involve techniques like:

Systematic or Stochastic Conformational Search: These methods explore the different possible spatial arrangements of the molecule by rotating its single bonds.

Potential Energy Surface (PES) Scan: This involves systematically changing specific dihedral angles (torsional angles) and calculating the energy of the molecule at each step. This helps to identify low-energy, stable conformations and the energy barriers between them.

For this compound, the key rotatable bonds would be those connecting the phenylpropan-2-yl groups to the central phenol ring, as well as the rotations of the phenyl groups themselves.

Table 4: Potential Conformational Analysis Findings for this compound

| Analysis Type | Potential Findings | Significance |

| Conformational Search | Identification of several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated. | The biologically active conformation is likely to be one of the low-energy conformers. |

| Dihedral Angle Analysis | The orientation of the two phenylpropan-2-yl groups relative to the phenol ring is likely to be staggered to minimize steric hindrance. | Understanding the preferred spatial arrangement of the bulky substituent groups is crucial for predicting how the molecule fits into a binding pocket. |

| Energy Profile of Rotation | The energy barriers for rotation around the key single bonds can be calculated, indicating the molecule's flexibility. | A high degree of flexibility might allow the molecule to adapt to different receptor binding sites, but could also come with an entropic penalty upon binding. |

By understanding the stable conformations and the energy required to transition between them, researchers can gain a more dynamic picture of the molecule's structure, which is essential for a comprehensive understanding of its potential biological activity.

Advanced Analytical Characterization and Detection of 2,4 Bis 2 Phenylpropan 2 Yl Phenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of 2,4-bis(2-phenylpropan-2-yl)phenol (B25650).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons on the phenolic ring and the phenyl groups, as well as the methyl protons of the propan-2-yl substituents. The integration of these signals confirms the number of protons in each unique environment, while their chemical shifts and splitting patterns reveal their connectivity.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons of the propan-2-yl groups and the carbon atoms of the aromatic rings.

Key techniques like NMR are critical for the structural elucidation of aromatic protons and substituents.

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₄H₂₆O and a molecular weight of approximately 330.46 g/mol . nist.govnist.gov In a mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, further confirming the elemental formula. Fragmentation patterns observed in the MS/MS spectrum can offer additional structural information by revealing characteristic losses of subgroups from the parent molecule. Online spectral databases may contain mass spectral data for this compound. mzcloud.org

Table 1: Key Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₆O |

| Molecular Weight | 330.46 g/mol |

| InChI Key | FMUYQRFTLHAARI-UHFFFAOYSA-N |

This data is compiled from multiple sources. nist.govnist.govsigmaaldrich.comchemeo.com

UV-Vis spectroscopy is valuable for studying the electronic transitions within the this compound molecule and is particularly useful in mechanistic studies. The phenolic ring and the phenyl substituents contain chromophores that absorb ultraviolet light. The resulting spectrum, characterized by specific absorbance maxima (λ_max_), can be used to monitor the progress of reactions involving this compound, such as its synthesis or degradation. Changes in the UV-Vis spectrum can indicate alterations to the chromophoric system, providing insights into reaction kinetics and mechanisms.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

For the analysis of this compound, a typical RP-HPLC method might employ a C18 column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid, like phosphoric acid or formic acid, to improve peak shape. sielc.com Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

This technique is highly effective for assessing the purity of synthesized this compound and for quantifying its concentration in various samples. The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | UV or Mass Spectrometry (MS) |

Note: For MS compatibility, phosphoric acid should be replaced with formic acid. This method is scalable for preparative separations. sielc.com

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation, identification, and quantification of this compound. This method is especially valuable for analyzing the compound in complex matrices.

Detailed research findings have demonstrated the successful application of GC-MS for the simultaneous determination of this compound (also known as 2,4-bis(dimethylbenzyl)phenol or 2,4-DCP), alongside other related alkylphenols in environmental and biological samples. In such studies, a nonpolar poly(dimethylsiloxane) column is often employed. The elution order on this type of column is generally influenced by the molecular weight and polarity of the compounds, with this compound typically eluting after compounds of lower molecular weight.

For precise identification and quantification, the mass spectrometer is operated in selected ion monitoring (SIM) mode, targeting specific fragments of the analyte molecule. The peak identification can be further confirmed by comparing the full scan mass spectra with reference spectra from libraries such as the National Institute of Standards and Technology (NIST). The NIST database provides reference spectra and a normal alkane retention index for 2,4-bis(1-methyl-1-phenylethyl)phenol, which aids in its unambiguous identification. nist.gov

A representative set of GC-MS operating conditions for the analysis of this compound is detailed in the table below.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Operating Conditions for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | Thermo Scientific Focus™ GC |

| Injector | Split/splitless, operated in splitless mode |

| Injector Volume | 2.0 µL |

| Column | Nonpolar poly(dimethylsiloxane) |

| Initial Temperature | 40 °C (hold for 2 min) |

| Temperature Ramp | 15 °C/min to 260 °C |

| Final Temperature Hold | 265 °C (hold for 13 min) |

| Total Run Time | 30 min |

| Mass Spectrometer | Thermo Scientific Xcalibur Ion Trap and DSQ (ITQ700) series |

| Ionization Mode | Electron Ionization (EI) |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of this compound. This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides critical information about the compound's decomposition pattern and its suitability for applications at elevated temperatures.

For a related compound, 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, which shares the same bulky 1-methyl-1-phenylethyl groups, a weight loss of 1.0% is reported at 264°C, indicating significant thermal stability. It can be inferred that this compound also possesses high thermal stability, a key characteristic for its use as an antioxidant in polymers processed at high temperatures. The decomposition of such phenolic compounds under an inert atmosphere generally involves the cleavage of the alkyl side chains followed by the degradation of the aromatic ring at higher temperatures.

A hypothetical TGA data table for a sterically hindered phenol (B47542) like this compound, based on typical behavior of this class of compounds, is presented below.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Sterically Hindered Phenol

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

| 25-200 | < 1 | Initial moisture/volatile loss |

| 200-300 | 5 | Onset of decomposition |

| 300-400 | 50 | Major decomposition |

| > 400 | > 90 | Final decomposition |

Electrochemical Methods for Antioxidant Capacity Assessment

Electrochemical methods, particularly cyclic voltammetry (CV), offer a rapid and sensitive approach to assessing the antioxidant capacity of phenolic compounds like this compound. The antioxidant activity of a phenol is directly related to its ability to donate a hydrogen atom or an electron to neutralize free radicals, a process that can be probed by measuring its oxidation potential. nih.gov A lower oxidation potential generally indicates a higher antioxidant capacity. mdpi.com

The electrochemical behavior of phenols is characterized by the oxidation of the hydroxyl group on the aromatic ring. For this compound, the presence of two bulky 2-phenylpropan-2-yl groups, which are electron-donating, is expected to lower the oxidation potential of the phenolic hydroxyl group, thereby enhancing its antioxidant activity.

While specific cyclic voltammetry studies on this compound are not extensively documented, research on other substituted phenols provides a framework for understanding its electrochemical behavior. mdpi.com In a typical CV experiment, the compound is dissolved in a suitable solvent with a supporting electrolyte, and the potential is scanned. The resulting voltammogram would show an anodic peak corresponding to the oxidation of the phenol. The potential at which this peak occurs (the peak anodic potential, Epa) is a key parameter for evaluating its antioxidant power.

Investigation of Biological Activities and Associated Mechanisms of 2,4 Bis 2 Phenylpropan 2 Yl Phenol

Antioxidant Activity in Biological Systems

The core of 2,4-bis(2-phenylpropan-2-yl)phenol's biological activity lies in its potent antioxidant properties. The presence of a phenolic hydroxyl group allows it to donate a hydrogen atom, effectively neutralizing free radicals. This action is crucial in mitigating the damaging effects of oxidative stress on biological molecules.

Cellular Protection Against Oxidative Damage

The primary mechanism of this compound's antioxidant action involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process helps to prevent oxidative damage to cells and tissues. Studies have demonstrated its ability to scavenge free radicals in vitro, thereby reducing markers of oxidative stress in cellular models. This highlights its potential in protecting biological systems from oxidative damage.

Potential for Therapeutic Applications in Oxidative Stress-Related Conditions

The ability of This compound (B25650) to combat oxidative stress positions it as a candidate for therapeutic applications in a range of conditions. Oxidative stress is a contributing factor to the development and progression of various diseases, including cardiovascular and neurodegenerative disorders. By neutralizing free radicals, this compound could potentially help in mitigating the cellular damage associated with these conditions.

Exploration of Antihistaminic Activity

Research has indicated that this compound exhibits notable antihistaminic activity. Mathematical topology models have been employed to predict its activity, with findings suggesting that it may surpass the efficacy of established antihistamines like terfenadine. This suggests its potential as a lead compound for the development of new antihistamine drugs.

Diuretic and Anti-Hypertension Potential

Recent studies have highlighted the potential of this compound as a diuretic agent. Molecular docking studies have revealed a strong binding affinity of this compound to receptors relevant to diuretic physiological processes. Furthermore, in vivo experiments using extracts containing this compound have shown a significant increase in urinary output in animal models.

In the context of anti-hypertension, molecular docking studies have also indicated a binding affinity to receptors related to hypertension, suggesting a potential for pharmaceutical applications in this area.

Antimicrobial Mechanisms

The antimicrobial properties of phenolic compounds are well-documented, and this compound is no exception. While the precise mechanisms for this specific compound are still under detailed investigation, the general mechanisms for phenolic compounds involve disrupting the microbial cell membrane. The undissociated form of phenolic acids can cross the cell membrane, leading to acidification of the cytoplasm and the leakage of essential intracellular components, ultimately causing cell death. mdpi.com Some phenolic compounds have also been shown to bind to microbial genomic DNA, further contributing to their antimicrobial effect. mdpi.com

Research on a similar compound, 2,4-di-tert-butylphenol, has demonstrated its ability to inhibit the growth of various phytopathogenic fungi. researchgate.net Additionally, studies have shown that it can inhibit quorum sensing-mediated biofilm formation in pathogenic bacteria like Serratia marcescens. nih.gov This is achieved by down-regulating genes involved in biofilm formation. nih.gov

Derivatives and Structural Analogs of 2,4 Bis 2 Phenylpropan 2 Yl Phenol

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of 2,4-bis(2-phenylpropan-2-yl)phenol (B25650) primarily involves reactions targeting the phenolic hydroxyl group or the aromatic ring. These modifications aim to introduce new functionalities that impart desired chemical and physical properties. Common synthetic routes include the preparation of phosphite (B83602) and benzotriazole (B28993) derivatives.

Phosphite Derivatives: Sterically hindered phenols like this compound are key starting materials for the synthesis of phosphite antioxidants. These derivatives are typically prepared through transesterification reactions or by reaction with phosphorus trichloride (B1173362) (PCl₃). The reaction with PCl₃, often carried out in the presence of a catalyst, can lead to the formation of various phosphite esters. However, the significant steric hindrance from the bulky 2-phenylpropan-2-yl groups can sometimes result in the formation of by-products. nih.gov The synthesis of these phosphite derivatives is crucial for their application as secondary antioxidants in polymers. nih.govamfine.comadeka-pa.eu

Benzotriazole Derivatives: Another important class of derivatives is the benzotriazoles, which are synthesized to function as ultraviolet (UV) light absorbers. The synthesis typically involves the diazotization of an appropriate o-nitroaniline, followed by coupling with this compound to form a monoazobenzene intermediate. This intermediate is then reduced to yield the final 2H-benzotriazole product. csic.esgoogle.com A notable example is 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, a commercially significant UV absorber. nih.govsigmaaldrich.com

Schiff Base Derivatives: Schiff base derivatives of hindered phenols can be synthesized through the condensation reaction of the phenolic compound with a primary amine. mediresonline.orgresearchgate.netnih.govresearchgate.net These derivatives are of interest for their potential biological activities and as ligands for metal complexes in catalysis. mediresonline.orgresearchgate.netnih.govresearchgate.net

Structure-Activity Relationship Studies

The relationship between the chemical structure of this compound derivatives and their activity is a critical area of research, particularly for applications reliant on their antioxidant properties. The effectiveness of these phenolic compounds as antioxidants is influenced by several structural factors. csic.esresearchgate.net

Key factors determining the antioxidant activity of hindered phenols include:

Stability of the resulting phenoxyl radical: The bulky substituents at the ortho and para positions stabilize the radical formed after hydrogen donation, preventing further reactions. csic.esresearchgate.net

Number of hydrogen atoms donated: The ability of the molecule to donate hydrogen atoms from its phenolic hydroxyl group is central to its radical scavenging activity. csic.es

Steric hindrance: The steric bulk around the hydroxyl group influences its reactivity and accessibility to free radicals. csic.es

Electronic effects of substituents: Electron-donating groups on the aromatic ring can enhance the antioxidant activity by stabilizing the phenoxyl radical. nih.gov

Applications of Derived Compounds in Catalysis and Materials Science

The functionalized derivatives of this compound have found significant applications in both catalysis and materials science, primarily due to their unique structural features and reactivity.

Materials Science:

In the realm of materials science, these derivatives are extensively used as polymer additives.

UV Stabilizers: Benzotriazole derivatives, such as 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, are highly effective UV absorbers. partinchem.comresearchgate.netpartinchem.comresearchgate.net They protect polymers like polyester, polycarbonate, and polyurethanes from degradation caused by UV radiation by converting the harmful UV energy into harmless heat. partinchem.compartinchem.com These additives are crucial for enhancing the weather resistance and extending the service life of plastic materials used in outdoor applications. researchgate.net

Antioxidants: Phosphite derivatives of hindered phenols serve as excellent secondary antioxidants for a wide range of polymers, including polyolefins and engineering plastics. amfine.comadeka-pa.eupartinchem.comuvabsorber.com They work synergistically with primary antioxidants (like hindered phenols themselves) to protect the polymer during high-temperature processing and long-term use by decomposing hydroperoxides and preventing discoloration and changes in melt viscosity. nih.govamfine.comadeka-pa.euwikipedia.org

Catalysis:

The sterically hindered nature of this compound and its derivatives makes them suitable as ligands for the synthesis of metal complexes with catalytic applications. orientjchem.orgacs.orgnih.gov

Oxidation Catalysis: Metal complexes incorporating Schiff base ligands derived from hindered phenols have been investigated for their catalytic activity in oxidation reactions. mediresonline.orgresearchgate.netnih.govresearchgate.netorientjchem.org The ligand environment around the metal center can significantly influence the catalytic efficiency and selectivity of the complex. orientjchem.org For example, copper(II) complexes with certain phenol-based ligands have shown enhanced catalytic activity in the oxidation of phenol (B47542). orientjchem.org

The table below summarizes the applications of some derivatives:

| Derivative Class | Application Area | Specific Function |

|---|---|---|

| Benzotriazoles | Materials Science | UV Absorber/Stabilizer |

| Phosphites | Materials Science | Secondary Antioxidant |

Environmental and Toxicological Profiles of Analogs

The environmental fate and toxicological impact of phenolic compounds and their analogs are of significant concern due to their widespread use and potential for release into the environment. The persistence, bioaccumulation, and toxicity of these compounds are closely linked to their chemical structure.

Environmental Fate: Alkylphenols and their derivatives can enter the environment through various pathways, including industrial and municipal wastewater discharges. capes.gov.brnih.govoup.comresearchgate.netservice.gov.uk The physicochemical properties of these compounds, such as their octanol-water partition coefficient (Kow), play a crucial role in their environmental distribution. capes.gov.brnih.gov Compounds with higher Kow values tend to be more hydrophobic and are more likely to partition into sediments and bioaccumulate in aquatic organisms. capes.gov.brnih.gov The degradation of some phenolic compounds in the environment can lead to the formation of more persistent and sometimes more toxic metabolites. capes.gov.brnih.gov Biodegradation of phenols can occur under both aerobic and anaerobic conditions, with microorganisms playing a key role in their breakdown. nih.govtandfonline.comnih.govresearchgate.net The typical aerobic degradation pathway involves the formation of catechol, followed by ring cleavage. nih.govresearchgate.net

Toxicological Profiles: The toxicity of substituted phenols to aquatic organisms is also strongly correlated with their physicochemical properties. nih.govosti.govgov.bc.caresearchgate.net Generally, phenols with a higher hydrophobicity (higher log Kow) exhibit greater toxicity. nih.govjst.go.jp The degree of ionization of the phenolic compound, which is dependent on its pKa and the pH of the water, can also influence its toxicity. nih.gov Studies have shown that phenolic compounds can cause adverse effects in aquatic organisms even at low concentrations. researchgate.net For instance, some phenols have been reported to be endocrine-disrupting chemicals. researchgate.net The toxicity can vary significantly between different phenolic compounds and different species. gov.bc.ca

The table below presents a summary of the environmental and toxicological characteristics of related phenolic compounds:

| Compound Class | Key Environmental Concern | Key Toxicological Concern |

|---|---|---|

| Alkylphenols | Persistence and bioaccumulation | Aquatic toxicity, potential endocrine disruption |

Q & A

Q. What are the established synthetic routes for 2,4-bis(2-phenylpropan-2-yl)phenol, and how can purity be optimized?

The compound is typically synthesized via alkylation of phenol derivatives. A method analogous to the synthesis of 2,4-di-tert-butylphenol involves reacting phenol with isobutylene derivatives under acidic conditions, followed by purification through recrystallization or column chromatography . For purity optimization, high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) is recommended to isolate and verify the product .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons and substituents.

- X-ray Crystallography : To resolve molecular geometry using programs like SHELXL .

- Thermogravimetric Analysis (TGA) : To assess thermal stability (melting point: 65°C, boiling point: 230–234°C) .

- Mass Spectrometry (MS) : For molecular weight confirmation (theoretical: 330.46 g/mol) .

Q. What are the physicochemical properties of this compound relevant to experimental design?

Q. How is this compound applied in academic research?

- UV Absorber Development : Acts as a precursor in synthesizing photostabilizers for polymers .

- Bioactive Compound Screening : Demonstrates binding affinity to hypertension-related receptors in molecular docking studies, suggesting potential pharmaceutical applications .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study this compound’s electronic properties?

DFT calculations using functionals like Becke’s exchange-correlation model (e.g., B3LYP) can predict electron density distribution, HOMO-LUMO gaps, and reactive sites. Basis sets such as 6-31G* are suitable for optimizing geometry and simulating IR spectra . For accurate correlation energies, gradient-corrected functionals are recommended .

Q. What methodologies are used to investigate its bioactivity and mechanism of action?

- Molecular Docking : Software like AutoDock Vina can simulate binding interactions with targets (e.g., diuretic receptors), comparing affinity scores to known drugs like furosemide .

- In Vivo Models : Administer the compound in murine studies to assess diuretic/laxative effects, paired with toxicity profiling .

Q. How can researchers resolve contradictions in reported molecular formulas (C₂₄H₂₆O vs. C₂₄H₂₇O)?

Discrepancies may arise from isomerism or analytical errors. To validate:

Q. What experimental precautions are critical for handling this compound?

- Safety Protocols : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Management : Segregate organic waste and dispose via certified facilities due to potential environmental toxicity .

- Storage : Keep in airtight containers at 4°C to prevent oxidation or moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。